molecular formula C14H17NO2 B13323538 (2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol

(2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol

Cat. No.: B13323538
M. Wt: 231.29 g/mol
InChI Key: DJHCGPREVONQFK-UHFFFAOYSA-N
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Description

(2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol is an oxazole derivative featuring a hydroxymethyl group at the 4-position of the oxazole ring, a 5-methyl substituent, and a 4-isopropylphenyl group at the 2-position.

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9(2)11-4-6-12(7-5-11)14-15-13(8-16)10(3)17-14/h4-7,9,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHCGPREVONQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-isopropylbenzaldehyde with an appropriate amine and a carboxylic acid derivative can lead to the formation of the oxazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The isopropyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.

Scientific Research Applications

(2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol with key analogs, focusing on structural variations, synthetic yields, and biological activity (where available).

Structural Analogues with Modified Aryl Substituents
Compound Name Core Structure Substituents Key Properties Synthesis Yield Biological Activity
This compound Oxazole - 2-position: 4-isopropylphenyl
- 4-position: hydroxymethyl
- 5-position: methyl
High lipophilicity due to isopropyl group; potential for hydrogen bonding via -OH Not explicitly reported Limited data; structural similarity suggests antiviral potential
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(4-fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Oxazole - 2-position: 4-fluorophenyl
- 4-position: piperidine-carboxamide
Enhanced solubility from fluorophenyl group; antiviral (HCV entry inhibition) 25 mg (63% yield) IC₅₀ = 0.12 µM (HCV inhibition)
1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid Oxazole - 2-position: mesityl (2,4,6-trimethylphenyl)
- 4-position: piperidine-carboxylic acid
Steric hindrance from mesityl group; moderate solubility 53% yield Not reported

Key Observations :

  • Biological Relevance : Fluorophenyl-containing analogs (e.g., ) exhibit potent antiviral activity, suggesting that electron-withdrawing groups (e.g., -F) may enhance target binding.
Isoxazole vs. Oxazole Derivatives
Compound Name Core Heterocycle Substituents Key Properties
This compound Oxazole - 2-position: 4-isopropylphenyl Planar structure; moderate dipole moment
[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol Isoxazole - 3-position: 2,6-dichlorophenyl
- 5-position: isopropyl
Non-planar conformation due to steric clash; higher acidity (isoxazole O vs. oxazole N)

Key Observations :

  • Heterocycle Impact : Oxazoles generally exhibit greater chemical stability than isoxazoles due to nitrogen positioning, though isoxazoles may offer superior hydrogen-bonding capabilities .
Derivatives with Varied Functional Groups
Compound Name Functional Group Modifications Key Findings
2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline Oxazole fused with tetrazole and furan Enhanced bioactivity (antimicrobial) due to conjugated π-system
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-oxazole hybrid Isostructural crystallinity (P̄1 symmetry); planar conformation improves stacking interactions

Key Observations :

  • Hybrid Scaffolds : Combining oxazole with thiazole or tetrazole (e.g., ) amplifies bioactivity but complicates synthesis.
  • Crystallinity : The target compound’s structural simplicity (vs. ) may facilitate crystallization and X-ray analysis using programs like SHELX .

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis is less documented compared to fluorophenyl or mesityl analogs, which achieve yields up to 67% . Optimization of coupling reactions (e.g., amide bond formation) may improve its accessibility.

Activity Prediction : Based on analogs like , introducing polar groups (e.g., -COOH, -CONHR) to the hydroxymethyl position could enhance antiviral potency.

Structural Characterization: The planar oxazole core (vs. non-planar isoxazole ) supports interactions with flat enzymatic active sites, as seen in HCV inhibitors .

Biological Activity

(2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methanol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a methanol group attached to a 5-methyloxazole ring, which is further substituted by a 4-isopropylphenyl group. This unique structure may contribute to its biological properties.

1. Antimicrobial Properties

Research has indicated that oxazole derivatives exhibit significant antimicrobial activity. A study showed that compounds similar to this compound possess antibacterial and antifungal properties, making them candidates for further development in treating infections .

2. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities. The presence of the methanol and oxazole moieties in this compound suggests potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of oxazole derivatives. These compounds may inhibit key inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and microbial growth.
  • Interaction with Cellular Receptors : It is hypothesized that the compound interacts with cellular receptors, influencing signaling pathways related to inflammation and cell survival.

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated the effectiveness of similar oxazole compounds against resistant strains of bacteria, suggesting that this compound could be explored as a novel antibacterial agent .
  • Oxidative Stress Reduction : Another case study indicated that derivatives of this compound significantly reduced markers of oxidative stress in vitro, highlighting its potential for use in neurodegenerative disease models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits inflammatory markers

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